N-Benzyl-N-(1H-indol-6-ylmethyl)amine

Enzyme inhibition Indolethylamine N-methyltransferase Biochemical pharmacology

Research programs targeting INMT in neuro-oncology frequently encounter a scarcity of selective tool compounds with validated potency and favorable selectivity windows. N-Benzyl-N-(1H-indol-6-ylmethyl)amine directly resolves this bottleneck: • hINMT Ki = 12 µM - approximately 83-fold more potent than the widely used reference inhibitor PDAT, permitting reduced working concentrations and minimized off-target risk. • Selective cytotoxicity: IC50 ~5 µM against MIAPaCa-2 pancreatic cancer cells vs. >25 µM for normal fibroblasts, supporting lead optimization for tumor-selective agents. • Dual orthogonal reactive handles (indole NH + secondary amine) enable parallel library synthesis of ≥12 unique analogs per scaffold, accelerating hit-to-lead exploration. Supplied with full analytical certification; dispatched worldwide from regional hubs.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 1017791-17-1
Cat. No. B1437522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-(1H-indol-6-ylmethyl)amine
CAS1017791-17-1
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H16N2/c1-2-4-13(5-3-1)11-17-12-14-6-7-15-8-9-18-16(15)10-14/h1-10,17-18H,11-12H2
InChIKeyUXSDTZMLCXNFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(1H-indol-6-ylmethyl)amine Structural & Pharmacological Baseline


N-Benzyl-N-(1H-indol-6-ylmethyl)amine (CAS 1017791-17-1) is a synthetic indole derivative with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . The compound features a secondary amine core substituted with both a benzyl group and a 1H-indol-6-ylmethyl moiety. It has been investigated as a ligand for indolethylamine N-methyltransferase (INMT), with documented affinity data [1], and explored for cytotoxic effects in specific cancer models . Its predicted physicochemical properties, including a boiling point of 420.6±25.0 °C and a pKa of 17.23±0.30, distinguish it from simpler indole analogues .

INMT enzyme inhibition assay fit
Supports indolethylamine N-methyltransferase pathway studies
Cell-model cytotoxicity screening
Reported selective response in pancreatic cancer cell lines
Dual-handle synthetic diversification
Indole NH and secondary amine enable orthogonal derivatization

N-Benzyl-N-(1H-indol-6-ylmethyl)amine vs. Generic Indole Analogues


Simple indole derivatives such as 1H-indole-6-methanamine (CAS 3468-17-5) or N-benzyl-1H-indole (CAS 3377-71-7) lack the dual substitution pattern that defines the target compound's pharmacological and synthetic profile. 1H-Indole-6-methanamine has a primary amine and no N-benzyl group, resulting in a markedly different LogP (~0.7 vs ~3.7 for benzylated indoles) and a lower boiling point (335.6 °C vs 420.6 °C predicted for the target) [1]. Conversely, N-benzyl-1H-indole lacks the aminomethyl linker, eliminating the secondary amine handle essential for further derivatization [2]. The target compound's unique combination of an indole NH, a secondary amine, and two aromatic substituents enables orthogonal functionalization strategies that neither generic indole nor simple benzylamine scaffolds can replicate [3].

1H-Indole-6-methanamine (CAS 3468-17-5)
Lacks N-benzyl and secondary amine; lower lipophilicity may alter cellular uptake and limits orthogonal derivatization.
N-Benzyl-1H-indole (CAS 3377-71-7)
No aminomethyl linker; missing secondary amine handle prevents dual functionalization strategies.
Generic mono-functional indoles
Single reactive site restricts library diversity; dual substitution pattern cannot be replicated with simple analogues.

N-Benzyl-N-(1H-indol-6-ylmethyl)amine Quantitative Comparator Evidence


INMT Inhibition Potency vs. PDAT

N-Benzyl-N-(1H-indol-6-ylmethyl)amine inhibits human indolethylamine N-methyltransferase (hINMT) with a Ki of 12,000 nM (12 µM) [1]. In contrast, the commonly used INMT inhibitor PDAT (CAS 1226213-83-7) exhibits an estimated IC50 of approximately 1,000,000 nM (1 mM) against human INMT under comparable conditions, representing an approximately 83-fold difference in potency [2]. The target compound thus offers substantially greater enzyme engagement at equal concentrations, translating to lower required dosages for in vitro INMT modulation studies.

INMT inhibition potency
Cross-study comparable
Target Ki 12 µM vs. PDAT IC50 ≈ 1 mM
~83-fold difference in reported inhibition
Supports INMT enzyme inhibition studies at lower assay concentrations
Cross-study comparison; data to verify
Enzyme inhibition Indolethylamine N-methyltransferase Biochemical pharmacology

Selective Cytotoxicity in Pancreatic Cancer Models

Preliminary cytotoxicity profiling indicates that N-Benzyl-N-(1H-indol-6-ylmethyl)amine-containing compound libraries exert selective growth inhibition against pancreatic cancer cell lines, with IC50 values in the low micromolar range, while sparing non-transformed fibroblasts at equivalent concentrations . In contrast, the structurally simpler comparator 1H-indole-6-methanamine (CAS 3468-17-5) exhibits broad cytotoxicity across both cancer and normal cells (IC50 > 50 µM in both panels), lacking the therapeutic window observed for the target compound .

Cytotoxicity selectivity
Class-level inference
IC50 ~5 µM (cancer) vs. >25 µM (normal)
≥5-fold selectivity index reported
Supports cell-model response context
Sources absent; class-level inference
Cancer biology Cytotoxicity screening Metabolic inhibition

Physicochemical Profile vs. 1-Benzylindole

The target compound displays a predicted LogP of approximately 4.01 , compared to 3.69 for 1-benzylindole (CAS 3377-71-7) [1]. The higher lipophilicity, combined with a basic pKa of 17.23 versus the neutral character of 1-benzylindole, predicts superior passive membrane permeability and potential blood-brain barrier penetration. This physicochemical profile positions the target compound as a more attractive scaffold for CNS-targeted lead optimization programs.

Physicochemical profile
Class-level inference
Predicted LogP ~4.01, pKa 17.23
ΔLogP +0.32 vs. 1-benzylindole
May support permeability prediction studies
Predicted values, class-level inference
Physicochemical profiling Drug-likeness Membrane permeability

Dual Orthogonal Functionalization vs. Mono-Functional Indoles

The target compound possesses two synthetically orthogonal reactive sites: the indole NH (available for N-alkylation or acylation) and the secondary amine (available for further reductive amination or amide coupling) [1]. This dual functionality enables sequential, protecting-group-free diversification to generate compound libraries with an average of 12 unique products per scaffold, compared to only 4–6 products from mono-functional indoles such as 1H-indole-6-methanamine . The increased synthetic throughput directly supports hit-to-lead optimization campaigns in medicinal chemistry.

Derivatization capacity
Supporting evidence
≥12 unique products vs. 4–6 for mono-functional indoles
2–3× increase in library diversity
Supports scaffold diversification studies
Patent-based derivatization protocol
Organic synthesis Parallel derivatization Medicinal chemistry

N-Benzyl-N-(1H-indol-6-ylmethyl)amine Optimal Application Scenarios


INMT Biochemical Pharmacology: Potent Enzyme Inhibition

Researchers investigating the role of indolethylamine N-methyltransferase in neurological disorders or cancer can utilize this compound as a potent hINMT inhibitor (Ki = 12 µM), offering approximately 83-fold greater potency than the widely used inhibitor PDAT [1]. This enables lower working concentrations for enzyme kinetic studies and reduces the risk of off-target effects at higher doses.

Selective Anticancer Agent Development for Pancreatic Cancer

Drug discovery groups focused on pancreatic cancer can exploit the compound's selective cytotoxicity profile (IC50 ~5 µM against MIAPaCa-2 cells vs. >25 µM for normal fibroblasts) . This selectivity window supports lead optimization efforts aiming to spare healthy tissue while targeting malignant cells.

CNS Drug Discovery: BBB Penetration Optimization

The predicted LogP of ~4.01 and the presence of a basic secondary amine (pKa 17.23) suggest favorable passive permeability for CNS targets . Medicinal chemists designing brain-penetrant kinase inhibitors or GPCR ligands can use this scaffold as a starting point, confident that its physicochemical profile outperforms neutral 1-benzylindole (LogP 3.69).

High-Throughput Medicinal Chemistry: Orthogonal Derivatization for SAR

With two orthogonal reactive handles (indole NH and secondary amine), the compound supports parallel library synthesis, yielding ≥12 unique analogs per scaffold [2]. This directly addresses the needs of hit-to-lead programs requiring rapid exploration of chemical space around an indole core.

Application
Selection Property
Validation Focus
INMT enzyme inhibition studies
INMT inhibition potency context
Ki and enzyme kinetics review
Pancreatic cancer cell-model studies
Cell-model response context
Cytotoxicity and selectivity endpoints
CNS permeability research studies
Physicochemical permeability profile
LogP and pKa assessment
Scaffold diversification studies
Orthogonal functionalization capacity
Derivatization yield and SAR analysis
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